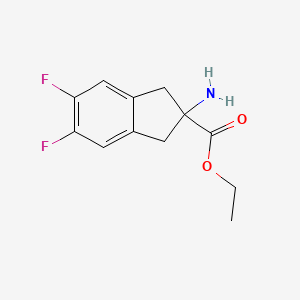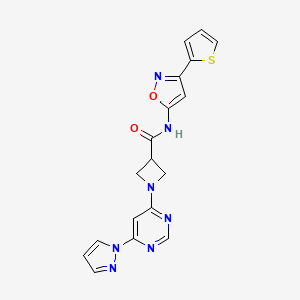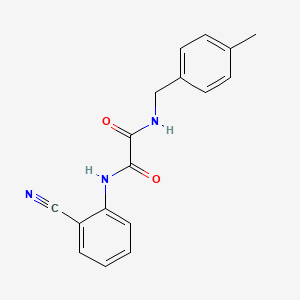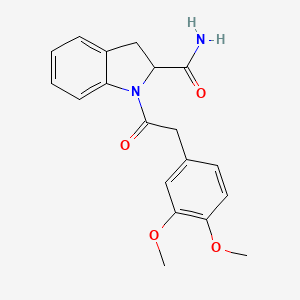![molecular formula C23H25N3O4S B2835773 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 450338-84-8](/img/structure/B2835773.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide” is a chemical compound with the molecular formula C21H21N3O4S . It has an average mass of 411.474 Da and a monoisotopic mass of 411.125275 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . Another study reported the synthesis of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides by making use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR . These techniques provide useful information about the structure of the synthesized products .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, cyclopropyldiazonium generated by basic decomposition of N-cyclopropyl-N-nitrosourea easily entered into an azo coupling reaction with 5-methyl-2-phenyl-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound’s molecular formula, average mass, and monoisotopic mass can be determined .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
A study by Abdulla et al. (2014) explored the synthesis of substituted pyrazole derivatives with potential pharmacological activities. These derivatives showed good anti-inflammatory activities and less toxicity.
Structural and Reactive Properties
The work by Skladchikov et al. (2013) focused on the synthesis and Heck cyclization of atropisomers, contributing to the understanding of the structural and reactive properties of related compounds.
Isocyanide and Ylidene Complexes
Tamm et al. (1996) investigated the synthesis and crystal structures of isocyanide and ylidene complexes, which are relevant for understanding the bonding and reactivity of similar molecular structures. See their study for detailed insights (Tamm, Lügger, & Hahn, 1996).
Novel Antipsychotic Agents
Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of novel compounds with potential antipsychotic properties, highlighting the diverse applications of pyrazole derivatives in drug discovery.
Green Chemistry Applications
The study by Bernini et al. (2016) demonstrated the use of green chemistry techniques in the oxidative cleavage of dihydropyran rings, relevant for the synthesis of compounds including anticancer agents and neuroprotective drugs.
Antitumor Agents
Research on fused isopropylfuran and dimethylpyran units in natural products, as discussed by Nguyen et al. (2009), reveals their role in DNA alkylation and potential application in anticancer drugs.
Fluorescent Chemosensors
Khan (2020) developed a novel pyrazoline heterocyclic chromophore that acts as a fluorescent chemosensor for detecting metal ions, demonstrating the utility of these compounds in analytical chemistry (Khan, 2020).
Luminescent Supramolecular Liquid Crystals
The work by Moyano et al. (2013) on supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit demonstrated their luminescent properties, with potential applications in advanced material sciences.
Antimicrobial and Anti-inflammatory Agents
A study by Kendre et al. (2015) synthesized a series of novel derivatives with antimicrobial and anti-inflammatory activities, highlighting the medical applications of these compounds.
Antibacterial Agents
Palkar et al. (2017) developed novel Schiff bases of pyrazol-5-one derivatives with promising antibacterial activity, demonstrating the potential of these compounds in addressing bacterial infections (Palkar et al., 2017).
Antioxidant and α-Glucosidase Inhibitory Activities
The antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings were investigated by Pillai et al. (2019), showcasing their potential in medicinal chemistry.
Spectroscopic Characterization
Arslan et al. (2015) focused on the spectroscopic characterization of p-nitrobenzamide compounds, providing insights into the structural properties of related chemical entities (Arslan, Kazak, & Aydın, 2015).
Molecular Structure Modeling
Karabulut et al. (2014) modeled the intermolecular interactions and molecular structure of related benzamide compounds, contributing to the understanding of molecular geometries in pharmaceutical design (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)30-18-10-8-17(9-11-18)23(27)24-22-19-12-31(28,29)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIJQLOVPWSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)


![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)
![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)